molecular formula C24H34O4 B14741264 3,3'-Di-tert-butyl-5,5'-diethoxy[1,1'-biphenyl]-2,2'-diol CAS No. 6523-56-4

3,3'-Di-tert-butyl-5,5'-diethoxy[1,1'-biphenyl]-2,2'-diol

Cat. No.: B14741264
CAS No.: 6523-56-4
M. Wt: 386.5 g/mol
InChI Key: VOYMEKDMORFDDU-UHFFFAOYSA-N
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Description

3,3’-Di-tert-butyl-5,5’-diethoxy[1,1’-biphenyl]-2,2’-diol is an organic compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of two tert-butyl groups and two ethoxy groups attached to a biphenyl core, which also contains two hydroxyl groups. The molecular formula of this compound is C28H42O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Di-tert-butyl-5,5’-diethoxy[1,1’-biphenyl]-2,2’-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3’-Di-tert-butyl-5,5’-dimethoxy-1,1’-biphenyl-2,2’-diol.

    Reaction Conditions: The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations. Common solvents include organic solvents like dichloromethane or toluene.

    Reaction Steps: The synthesis may involve multiple steps, including protection and deprotection of functional groups, as well as coupling reactions to form the biphenyl core.

Industrial Production Methods

In industrial settings, the production of 3,3’-Di-tert-butyl-5,5’-diethoxy[1,1’-biphenyl]-2,2’-diol may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

3,3’-Di-tert-butyl-5,5’-diethoxy[1,1’-biphenyl]-2,2’-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydroxy derivatives.

Scientific Research Applications

3,3’-Di-tert-butyl-5,5’-diethoxy[1,1’-biphenyl]-2,2’-diol has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant.

    Industry: It is used as an additive in polymers and coatings to enhance stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of 3,3’-Di-tert-butyl-5,5’-diethoxy[1,1’-biphenyl]-2,2’-diol involves its ability to interact with free radicals and reactive oxygen species. The hydroxyl groups play a crucial role in scavenging free radicals, thereby preventing oxidative damage. This antioxidant activity is mediated through the donation of hydrogen atoms from the hydroxyl groups to neutralize free radicals.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-Di-tert-butyl-5,5’-dimethoxy[1,1’-biphenyl]-2,2’-diol
  • 3,5-Di-tert-butylcatechol
  • 2,2’,6,6’-Tetra-tert-butyl-4,4’-biphenol

Uniqueness

3,3’-Di-tert-butyl-5,5’-diethoxy[1,1’-biphenyl]-2,2’-diol is unique due to the presence of both tert-butyl and ethoxy groups, which confer distinct steric and electronic properties. These features make it particularly effective as an antioxidant and a ligand in coordination chemistry.

Properties

CAS No.

6523-56-4

Molecular Formula

C24H34O4

Molecular Weight

386.5 g/mol

IUPAC Name

2-tert-butyl-6-(3-tert-butyl-5-ethoxy-2-hydroxyphenyl)-4-ethoxyphenol

InChI

InChI=1S/C24H34O4/c1-9-27-15-11-17(21(25)19(13-15)23(3,4)5)18-12-16(28-10-2)14-20(22(18)26)24(6,7)8/h11-14,25-26H,9-10H2,1-8H3

InChI Key

VOYMEKDMORFDDU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C(=C1)C(C)(C)C)O)C2=C(C(=CC(=C2)OCC)C(C)(C)C)O

Origin of Product

United States

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